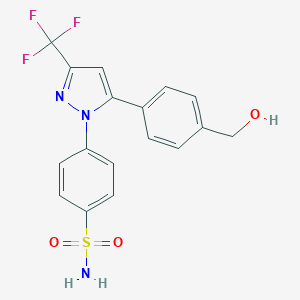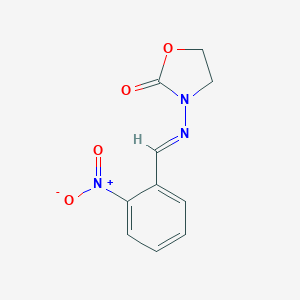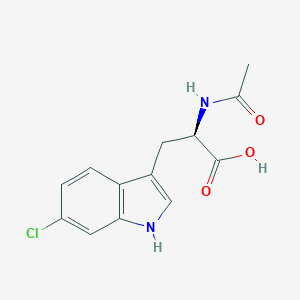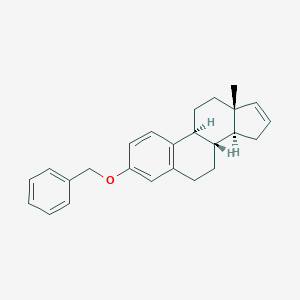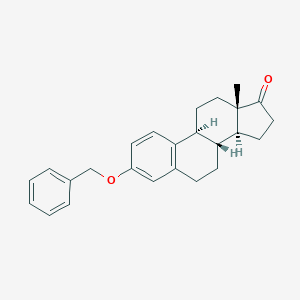
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one
Overview
Description
The study of organic compounds involving benzoyl and amino functional groups is a critical area of research due to their relevance in various chemical syntheses and potential applications in medicinal chemistry. Compounds like "1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one" are of particular interest due to their structural complexity and potential reactivity.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, a related process involves the preparation of 3-Dimethylamino-3-phenylpropanol from benzaldehyde and malonic acid through the Knoevenagel reaction followed by a reduction process (Xiang, 2006). This method showcases the type of synthetic pathway that could be adapted for the synthesis of our target compound by introducing specific substituents at appropriate steps.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, compounds with similar structural features have been studied to determine their crystal structures, revealing how molecular conformation affects their physical and chemical properties (Kurian et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of amino and benzyloxy groups can lead to various reactions such as nucleophilic substitutions, condensations, and cyclizations. The synthesis of complex heterocycles from precursors containing amino and benzyloxy functionalities illustrates the type of chemical transformations that could be applicable (Ornik et al., 1990).
Scientific Research Applications
-
Organic Chemistry and Medicinal Chemistry : Compounds like this one are often used in the synthesis of other compounds or as intermediates in chemical reactions . They might also be used as probes to study biological systems .
-
Materials Science : Such compounds could be used in the development of new materials with unique properties . For example, silicon nanocrystals have been used to create flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
-
Physics : In the field of physics, the principles that govern the behavior of gases (such as Boyle’s Law) can be demonstrated using gases contained in a syringe . While this is not a direct application of the compound, it’s an example of how similar compounds might be used in experimental setups .
-
Organic Chemistry and Medicinal Chemistry : Compounds like this one are often used in the synthesis of other compounds or as intermediates in chemical reactions . They might also be used as probes to study biological systems .
-
Materials Science : Such compounds could be used in the development of new materials with unique properties . For example, silicon nanocrystals have been used to create flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
-
Physics : In the field of physics, the principles that govern the behavior of gases (such as Boyle’s Law) can be demonstrated using gases contained in a syringe . While this is not a direct application of the compound, it’s an example of how similar compounds might be used in experimental setups .
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)-2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(13-20(2)3)19(21)17-10-7-11-18(12-17)22-14-16-8-5-4-6-9-16/h4-12,15H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPVGKUBSDXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648662 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | |
CAS RN |
41489-62-7 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

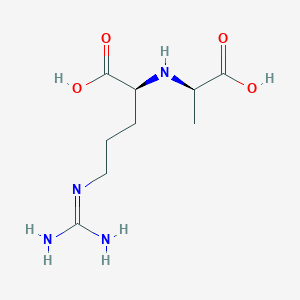
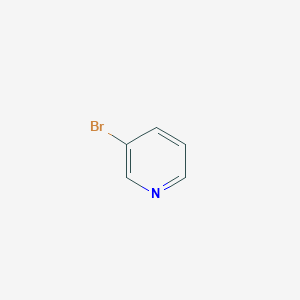
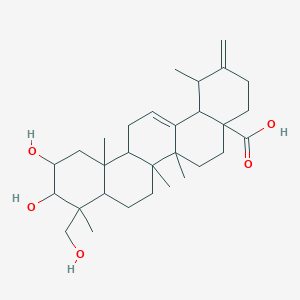
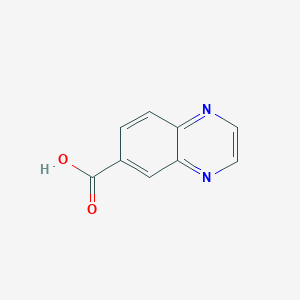
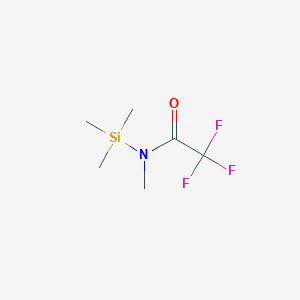
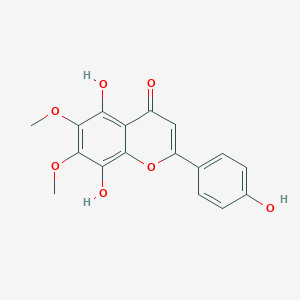
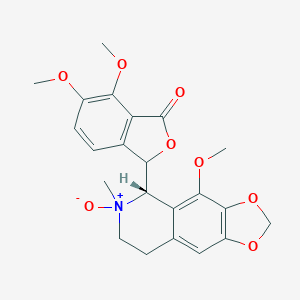
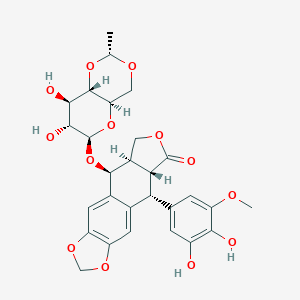
![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)
